molecular formula C9H15ClN4 B1480008 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine CAS No. 2092093-53-1

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine

Cat. No.: B1480008
CAS No.: 2092093-53-1
M. Wt: 214.69 g/mol
InChI Key: KLABOFHKBCZRDB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine (CDIPA) is a heterocyclic organic compound that is known for its versatility in synthesis and applications in scientific research. It is a popular choice of organic compound due to its ability to form a variety of derivatives and its stability in a wide range of conditions. CDIPA has been used in various fields of research, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Diversity

  • Research into the synthesis of new pyridazinones, pyridazine-6-imines, and other related compounds demonstrates the versatility of imidazo[1,2-a]pyrazine derivatives in creating structurally diverse libraries for potential medicinal chemistry applications. These synthetic routes often involve key intermediates similar in structure to 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine, highlighting its relevance in generating new chemical entities (Sayed et al., 2002).

Utility in Medicinal Chemistry

  • The development of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines showcases the potential of imidazo[1,2-a]pyrazine derivatives in medicinal chemistry. These compounds, derived from related structures, are considered valuable for creating combinatorial libraries due to their three-dimensional molecular scaffold, which can adapt optimally to the three-dimensional binding sites of biological targets (Schmid et al., 2006).

Green Chemistry Applications

  • The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides underlines the environmental benefits of using microwave irradiation conditions to condense imidazo[1,2-a]pyrazine derivatives with amines. This approach not only facilitates rapid synthesis but also contributes to the development of compounds with antimicrobial activity, suggesting potential applications in creating new therapeutics (Jyothi & Madhavi, 2019).

Antimicrobial and Anticancer Activities

  • The synthesis and evaluation of novel heterocyclic systems linked to furo[3,2-g]chromene moieties, starting from compounds structurally related to imidazo[1,2-a]pyrazines, demonstrate significant antimicrobial and anticancer activities. These findings highlight the potential of this compound and its derivatives in the development of new therapeutic agents with diverse biological activities (Ibrahim et al., 2022).

Properties

IUPAC Name

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4/c10-8-6-12-9-7-13(3-1-2-11)4-5-14(8)9/h6H,1-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABOFHKBCZRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Reactant of Route 2
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Reactant of Route 3
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Reactant of Route 4
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine
Reactant of Route 6
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine

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